molecular formula C8H16N2O3 B12531941 6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid CAS No. 674303-24-3

6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid

Cat. No.: B12531941
CAS No.: 674303-24-3
M. Wt: 188.22 g/mol
InChI Key: OMXTYLPLAJGGEE-UHFFFAOYSA-N
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Description

6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid is a compound that belongs to the class of amino acids It is structurally characterized by the presence of an amino group, a hydroxy group, and a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, where a carboxylic acid is converted to an amino acid using reactions such as the Hell-Volhard-Zelinskii reaction and the Gabriel phthalimide synthesis . Another method involves the reductive amination of an α-keto acid, which is then transformed into the desired amino acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine .

Scientific Research Applications

6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes that bind to its amino group, such as proteolytic enzymes like plasmin. This inhibition prevents the breakdown of fibrin, thereby promoting clot formation and reducing bleeding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in various chemical reactions makes it valuable in research and industrial applications .

Properties

CAS No.

674303-24-3

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

6-(1-aminoethylideneamino)-2-hydroxyhexanoic acid

InChI

InChI=1S/C8H16N2O3/c1-6(9)10-5-3-2-4-7(11)8(12)13/h7,11H,2-5H2,1H3,(H2,9,10)(H,12,13)

InChI Key

OMXTYLPLAJGGEE-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCCC(C(=O)O)O)N

Origin of Product

United States

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